N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE
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Overview
Description
N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes an ethylphenyl group, a thienyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting a thioamide with α-haloketone under acidic conditions.
Introduction of Thienyl Group: The thienyl group is introduced through a coupling reaction with a suitable thienyl halide.
Attachment of Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts acylation reaction using ethylbenzene and an acyl chloride.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions, often involving a base-catalyzed condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), often in the presence of catalysts.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-(2-ETHYLPHENYL)-2-[2-METHYL-4-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]ACETAMIDE
- 4-Methoxyphenethylamine
- 2-(4-Methoxyphenyl)ethylamine
Comparison:
- Structural Differences: While all these compounds share some structural similarities, such as the presence of aromatic rings, they differ in the specific functional groups and their positions.
- Unique Properties: this compound is unique due to its combination of thiazole and thienyl groups, which confer distinct chemical and biological properties.
- Applications: The unique structure of this compound makes it suitable for specific applications that may not be achievable with other similar compounds.
Properties
Molecular Formula |
C18H18N2OS2 |
---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-2-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C18H18N2OS2/c1-3-13-7-4-5-8-14(13)20-17(21)11-16-18(19-12(2)23-16)15-9-6-10-22-15/h4-10H,3,11H2,1-2H3,(H,20,21) |
InChI Key |
HWBXQONYSSRWFL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2=C(N=C(S2)C)C3=CC=CS3 |
Origin of Product |
United States |
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